molecular formula C30H33N5O3S B12155204 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide

Cat. No.: B12155204
M. Wt: 543.7 g/mol
InChI Key: MDDLBJWAUCOOMQ-MNBJERMJSA-N
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Description

This compound is a fascinating fusion of structural motifs, combining a triazole ring, a sulfanyl group, and an acetamide moiety. Its full chemical name might be a mouthful, but its structure holds promise for various applications.

Preparation Methods

Synthetic Routes:: The synthetic routes to prepare this compound involve sequential reactions

    Triazole Formation: Start with the reaction of a 4-tert-butylphenyl-substituted hydrazine with an aldehyde (such as 4-methylbenzaldehyde) to form the 1,2,4-triazole ring.

    Sulfanyl Group Introduction: Next, react the triazole intermediate with a thiol (such as thiophenol) to introduce the sulfanyl group.

    Acetamide Formation: Finally, condense the sulfanyl-triazole intermediate with an appropriate aldehyde (such as 2,5-dimethoxybenzaldehyde) to form the acetamide.

Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized using similar principles on a larger scale.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The sulfanyl group is susceptible to oxidation.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the triazole or carbonyl groups is possible.

Common Reagents and Conditions::

    Thionyl Chloride (SOCl₂): Converts the hydroxyl group to a chloride during the sulfanyl group introduction.

    Hydrogenation Catalysts: Used for reduction reactions.

    Base (e.g., NaOH): Required for the condensation step.

Major Products:: The primary product is the target compound itself.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Materials Science: Explored for its properties in materials and nanotechnology.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While this compound stands out due to its intricate structure, similar compounds include:

    2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole:

    2-(t-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: : A related derivative.

Properties

Molecular Formula

C30H33N5O3S

Molecular Weight

543.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C30H33N5O3S/c1-20-7-13-24(14-8-20)35-28(21-9-11-23(12-10-21)30(2,3)4)33-34-29(35)39-19-27(36)32-31-18-22-17-25(37-5)15-16-26(22)38-6/h7-18H,19H2,1-6H3,(H,32,36)/b31-18-

InChI Key

MDDLBJWAUCOOMQ-MNBJERMJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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